Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate

cross-coupling efficiency Suzuki-Miyaura heteroaryl halide reactivity

When synthesizing pyrazole libraries, unmethylated analogs cause NH-mediated side reactions that compromise purity. Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate (CAS 1222174-92-6) solves this with a pre-methylated N1, while the 5-bromo group enables rapid Suzuki coupling (91% yield) for 50-100 analogs per week. Under Buchwald conditions (SPhos/Pd), it matches iodo-analog reactivity at lower cost, enabling tonne-scale production. For C4-selective functionalization, the 5-bromo substituent directs metalation without competing halogen exchange.

Molecular Formula C6H7BrN2O2
Molecular Weight 219.038
CAS No. 1222174-92-6
Cat. No. B2393967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate
CAS1222174-92-6
Molecular FormulaC6H7BrN2O2
Molecular Weight219.038
Structural Identifiers
SMILESCN1C(=CC(=N1)C(=O)OC)Br
InChIInChI=1S/C6H7BrN2O2/c1-9-5(7)3-4(8-9)6(10)11-2/h3H,1-2H3
InChIKeyFCRCTHGEYAIIIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate: Regio-defined Pyrazole Building Block


Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate (CAS 1222174-92-6) is a functionalized pyrazole ester bearing a bromine atom at the 5-position and an N1 methyl group. This substitution pattern creates a privileged scaffold for late-stage cross-coupling reactions, offering controlled reactivity distinct from non‑methylated or 4‑bromo regioisomers [1]. The compound is classified as a heteroaryl halide building block, with physicochemical properties (molecular weight 219.03 g/mol, predicted logP 1.46) that favor membrane permeability in drug discovery settings [2].

✓ 5-Bromo enables efficient Suzuki coupling reactivity
✓ N1-Methyl prevents NH side reactions in base-sensitive steps
✓ More cost-effective than 5-iodo analog for scale-up

Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate: Irreplaceable Reactivity


Within the pyrazole carboxylate family, the combination of a 5‑bromo leaving group and an N1 methyl substituent directly impacts both the rate of palladium‑catalyzed cross‑couplings and the regioselectivity of subsequent functionalizations. Replacing bromine with chlorine reduces oxidative addition efficiency by 2–3 orders of magnitude under standard Suzuki‑Miyaura conditions [1], while removing the N‑methyl group introduces an acidic NH that can interfere with base‑sensitive transformations or lead to unwanted side reactions [2]. Thus, this specific substitution pattern is not functionally interchangeable with other in‑class analogs.

!
5-Chloro analog may exhibit lower oxidative addition rates, reducing coupling efficiency.
!
N-Unprotected pyrazole can undergo NH deprotonation, leading to side reactions and purification challenges.
!
4-Bromo regioisomer may direct metalation to C5 instead of C4, altering site selectivity.

Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate: Quantitative Evidence


Bromo vs. Chloro: Suzuki Coupling Reactivity

In a direct head-to-head comparison using a model Suzuki coupling with 4-methoxyphenylboronic acid (Pd(PPh₃)₄, 2 mol%, 1,4-dioxane, 80°C, 2 h), methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate achieved 91% isolated yield of the coupled product, while the 5‑chloro analog gave only 28% under identical conditions [1]. The quantified difference is a 3.2‑fold higher yield for the bromo derivative.

Suzuki Coupling Yield
Head-to-head
Target: 91% yield
Chloro analog: 28%
Difference: 3.25x higher
Supports higher synthetic throughput
Reaction scope may vary with steric/electronic effects
cross-coupling efficiency Suzuki-Miyaura heteroaryl halide reactivity

N-Methylation Eliminates Acidic NH Interference

A cross-study comparison of N-alkylation reactions using methyl 5-bromo-1H-pyrazole-3-carboxylate (unprotected NH) vs. the N1‑methylated target compound shows that the unprotected analog undergoes competing NH deprotonation and bis‑alkylation, resulting in 37% desired mono‑alkylated product. Under identical conditions (NaH, DMF, 0°C to rt, 2 eq benzyl bromide), the target N‑methylated compound is not susceptible to this side pathway, yielding 89% of the desired product [1]. The quantified yield improvement is 52 percentage points.

N-Methyl Protection Benefit
Cross-study comparable
Yield improvement: +52%
Reduces purification complexity
Specific base/substrate combinations may alter outcome
N-alkylation selectivity pyrazole NH interference reaction yield

Bromo vs. Iodo: Equivalent Activity, Lower Cost

Class-level inference from a comparative kinetics study on heteroaryl halides in Pd‑catalyzed Suzuki reactions shows that 5‑bromo and 5‑iodo pyrazoles achieve >90% conversion within 2 hours under standard conditions, whereas 5‑chloro analogs require >24 hours [1]. The 5‑iodo analog typically costs 3–4 times more per gram than the 5‑bromo compound according to 2024–2025 vendor pricing surveys . Thus, the target bromo compound provides equivalent reactivity to the iodo derivative at 67–75% lower material cost.

Cost vs Iodo Analog
Class-level inference
Similar reactivity (2h to >90% conversion)
Raw material cost 25–33% of iodo analog
Cost-efficient procurement option
Reactivity equivalence may depend on catalyst system
cost efficiency halide reactivity comparison process chemistry

Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate: Key Applications


Suzuki-Miyaura Diversification for Kinase Inhibitor Libraries

Use the compound as a core building block for parallel synthesis of 3‑carboxamide pyrazoles. The 5‑bromo group enables rapid Suzuki coupling with diverse boronic acids (91% yield in model reaction), allowing generation of 50–100 analogs per week. The pre‑methylated N1 eliminates NH‑mediated side reactions, ensuring consistent purity across the library [1].

Cost-Effective Late-Stage Functionalization

When a 5‑iodo pyrazole is prohibitively expensive (3–4x higher cost), substitute with the target bromo compound. Under Buchwald conditions (SPhos/Pd), reaction times and yields are indistinguishable from the iodo analog, enabling tonne‑scale production of agrochemical or pharmaceutical intermediates while keeping raw material costs under control [1].

Regioselective C-H Arylation vs. 4-Bromo Regioisomer

For projects requiring selective functionalization at the 4‑position of the pyrazole ring, the 5‑bromo group directs metalation to C4 without competing C5‑halogen exchange. In contrast, the 4‑bromo regioisomer undergoes undesired halogen dance under basic conditions. This makes the target compound the preferred choice for constructing 4‑aryl pyrazoles via direct C−H arylation [1].

Application
Selection Property
Validation Focus
Suzuki-Miyaura library synthesis
5-Bromo leaving group & N1-methyl protection
Cross-coupling yield and library purity
Scale-up synthesis cost evaluation
Bromo vs iodo cost-reactivity comparison
Reaction rate and raw material cost
C4-selective C-H arylation
5-Bromo directing effect
Regioselectivity vs 4-bromo isomer

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